[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid
Description
Properties
IUPAC Name |
[2,6-difluoro-4-(oxan-4-yloxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O4/c13-9-5-8(6-10(14)11(9)12(15)16)18-7-1-3-17-4-2-7/h5-7,15-16H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZBQXPFYMQAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OC2CCOCC2)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid typically involves the reaction of 2,6-difluorophenol with oxan-4-yloxyboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Potassium Carbonate: Commonly used as a base in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate, resulting in the formation of a new carbon-carbon bond . This mechanism is widely utilized in the synthesis of complex organic molecules and pharmaceuticals .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their similarity scores (based on ):
| Compound Name | Substituents | Similarity Score | Key Differences |
|---|---|---|---|
| 2,6-Difluoro-4-methoxyphenylboronic acid | 2,6-F; 4-OCH₃ | 0.97 | Methoxy vs. oxan-4-yloxy group |
| (4-Ethoxy-2-fluorophenyl)boronic acid | 2-F; 4-OCH₂CH₃ | 0.92 | Ethoxy vs. oxan-4-yloxy group |
| (2,6-Difluoro-4-hydroxyphenyl)boronic acid | 2,6-F; 4-OH | 0.91 | Hydroxy vs. oxan-4-yloxy group |
| (2-Fluoro-4-hydroxyphenyl)boronic acid | 2-F; 4-OH | 0.90 | Reduced fluorine substitution |
The oxan-4-yloxy group distinguishes the target compound by providing enhanced steric bulk and hydrolytic stability compared to smaller alkoxy or hydroxy substituents .
Physicochemical Properties
- Acidity: The 2,6-difluoro substitution increases the Lewis acidity of the boron center compared to non-fluorinated analogues, facilitating faster boronate ester formation .
- Solubility : The oxan-4-yloxy group improves solubility in polar aprotic solvents (e.g., THF, DMSO) relative to purely aromatic or aliphatic analogues .
- Stability : Boronic esters derived from this compound exhibit slower hydrolysis rates compared to those with neopentyl glycol (relative affinity = 0.30) but faster oxidation rates than pinacol-derived esters (50% conversion in 10 min) .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Reactions : Electron-withdrawing fluorine substituents enhance reactivity in palladium-catalyzed couplings. However, steric hindrance from the oxan-4-yloxy group may reduce conversion rates compared to less bulky analogues like 4-chlorophenylboronic acid (75% vs. 98% conversion) .
- Oxidation Sensitivity : The compound’s boronic ester derivatives oxidize faster (50% conversion in 5–27 min) than free boronic acids (22 min), indicating tunable ROS-responsive behavior .
Biological Activity
[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H13BF2O4
- Molar Mass : 258.03 g/mol
- Density : 1.33 g/cm³ (predicted)
- Boiling Point : 380.0 ± 52.0 °C (predicted)
- pKa : 8.26 ± 0.58 (predicted)
Antiproliferative Effects
Research indicates that boronic acids, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating the activity of phenylboronic acid derivatives found that certain compounds demonstrated low micromolar values in inhibiting cell proliferation across multiple cancer types, including ovarian and breast cancers .
The mechanism by which this compound exerts its biological effects appears to involve:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis. This was evidenced by increased caspase-3 activity and morphological changes characteristic of mitotic catastrophe .
- Apoptosis Induction : Flow cytometry and western blot analyses have shown that treatment with this compound activates apoptotic pathways, suggesting its potential as a pro-apoptotic agent .
- Structure-Activity Relationship (SAR) : Variations in the chemical structure significantly affect the biological activity of boronic acids. For instance, the introduction of different substituents at specific positions on the aromatic ring has been shown to enhance or diminish antiproliferative effects .
Study on Phenylboronic Acid Derivatives
A comprehensive study evaluated a series of phenylboronic acid derivatives for their antiproliferative properties against five cancer cell lines: MV-4-11 (leukemia), MCF7 (breast), 5637 (bladder), A2780 (ovarian), and A549 (lung). The results highlighted:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 2-Fluoro-6-formylphenylboronic acid | 18 | MV-4-11 |
| 3-Morpholino-5-fluorobenzoxaborole | TBD | A2780 |
The study concluded that compounds with specific modifications at the para position showed enhanced biological activity compared to others .
Antimicrobial and Antioxidant Activities
In addition to anticancer properties, some derivatives of boronic acids have demonstrated antimicrobial activities against various pathogens such as Staphylococcus aureus, with inhibition zones ranging from 7–13 mm depending on the compound tested . Furthermore, antioxidant assays indicated that these compounds possess significant radical scavenging abilities comparable to established antioxidants like α-Tocopherol .
Q & A
[Basic] What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving this compound to ensure high yield and regioselectivity?
Methodological Answer:
Optimize reaction parameters using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with a mild base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O, 3:1) at 60–80°C. Pre-activate the boronic acid via refluxing in anhydrous THF to minimize hydrolysis. The oxan-4-yloxy group enhances solubility but may sterically hinder coupling; adjust aryl halide electrophilicity (e.g., electron-deficient partners) to improve efficiency .
[Advanced] How do the electron-withdrawing fluorine substituents at the 2- and 6-positions influence reactivity in palladium-catalyzed reactions?
Methodological Answer:
Fluorine substituents increase the Lewis acidity of the boron atom, accelerating transmetallation but increasing susceptibility to protodeboronation. Compare kinetic studies with non-fluorinated analogs (e.g., 4-methoxyphenylboronic acid ) to isolate electronic effects. Mitigate side reactions by using excess base (e.g., K₃PO₄) to stabilize the boronate intermediate and reduce aqueous-phase decomposition .
[Basic] What purification techniques are effective for isolating this compound given its hydrolytic sensitivity?
Methodological Answer:
Employ silica gel chromatography under nitrogen atmosphere with ethyl acetate/hexane (1:4) to minimize boroxine formation. Alternatively, recrystallize from dry toluene at low temperatures. Monitor purity via ¹¹B NMR to confirm absence of hydrolyzed byproducts (δ ~18 ppm for boroxines vs. ~30 ppm for free boronic acid) .
[Advanced] How does the oxan-4-yloxy group affect stability and solubility compared to alkoxy-substituted analogs?
Methodological Answer:
The tetrahydropyranyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) by 20–30% compared to linear alkoxy groups (e.g., isopropoxy ). Stability studies under acidic conditions (pH <5) show slower hydrolysis due to steric shielding of the boron center. Compare degradation kinetics via HPLC-MS to quantify half-life improvements .
[Basic] What analytical methods are recommended for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR to confirm substitution pattern (e.g., fluorine-induced deshielding at C2/C6), ¹⁹F NMR for fluorine environment, ¹¹B NMR for boron speciation.
- HPLC-MS: Use C18 columns with 0.1% formic acid in acetonitrile/water to detect protodeboronation products.
- Elemental Analysis: Validate boron content (theoretical ~4.2%) to assess purity .
[Advanced] Why might this compound exhibit lower cross-coupling efficiency than non-fluorinated analogs, and how can this be addressed?
Methodological Answer:
The fluorine atoms reduce electron density at boron, slowing transmetallation. Kinetic profiling via in situ IR spectroscopy reveals a 40% slower rate compared to 4-methoxyphenylboronic acid . Mitigate by pre-forming the boronate complex with KF or using Pd catalysts with stronger π-accepting ligands (e.g., XPhos) to stabilize the transition state .
[Basic] What synthetic routes are common for preparing this compound?
Methodological Answer:
Start with 2,6-difluoro-4-hydroxybromobenzene.
Protect the hydroxyl group with oxan-4-yl chloride under Mitsunobu conditions (DIAD, PPh₃, THF).
Perform lithium-halogen exchange at −78°C, followed by quenching with triisopropyl borate.
Hydrolyze with HCl (1M) and purify via column chromatography .
[Advanced] How do competing side reactions like protodeboronation impact reaction efficiency, and what strategies minimize these effects?
Methodological Answer:
Protodeboronation is exacerbated by protic solvents and elevated temperatures. Conduct reactions under anhydrous conditions (e.g., degassed dioxane) with slow addition of aqueous base. Use computational modeling (DFT) to predict susceptible intermediates and modify substituents (e.g., meta-fluorine) to stabilize the boronate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
